molecular formula C6H12O3 B1331369 1,4-Dimethoxybutan-2-one CAS No. 25680-86-8

1,4-Dimethoxybutan-2-one

Cat. No. B1331369
CAS RN: 25680-86-8
M. Wt: 132.16 g/mol
InChI Key: WDVLUEIBBKAGNQ-UHFFFAOYSA-N
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Description

1,4-Dimethoxybutan-2-one is a chemical compound that is not directly discussed in the provided papers. However, related compounds and derivatives, such as 1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, have been studied extensively for their applications in asymmetric organic synthesis . These related compounds often serve as reagents or intermediates in the synthesis of more complex molecules, including organoboronates and other versatile intermediates .

Synthesis Analysis

The synthesis of related compounds, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, has been achieved through various methods. A novel approach

Scientific Research Applications

  • Chemoselective Reactions in Organic Synthesis

    • 1,4-Dimethoxybutan-2-one has been studied for its selectivity in reactions with allylsilanes. Researchers found that reactions with 1,1-dimethoxybutan-3-one proceed selectively on the acetal moiety regardless of the Lewis acid used, indicating its potential utility in chemoselective synthesis (Ojima & Kumagai, 1978).
  • Asymmetric Organic Synthesis

    • The compound has applications in asymmetric organic synthesis, particularly in the synthesis of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol. This compound is valuable for its use as a chiral inducer and has seen advancements in its synthetic methods with a focus on green chemistry (Hu & Shan, 2020).
  • Protecting Group for Boronic Acids

    • Tartrate-derived 1,4-dimethoxybutan-2-one is utilized as a protecting group for boronic acids in asymmetric synthesis. Its stability allows for various transformations, providing access to diastereo- and enantiomerically pure organoboron reagents (Berg, Eichenauer & Pietruszka, 2012).
  • Synthesis of Natural Products and Fine Chemicals

    • 1,4-Dimethoxybutan-2-one is involved in the synthesis of various natural products and fine chemicals, such as lonchocarpin and jacareubin. It serves as a reagent in dimethylchromenylation, highlighting its role in complex organic syntheses (Bandaranayake, Crombie & Whiting, 1971).
  • Catalysis and Reaction Mechanisms

    • The compound's reactivity has been a subject of interest in studies exploring catalytic mechanisms and reaction pathways. For instance, its behavior under different Lewis acids and in various reaction settings offers insights into organic reaction mechanisms and catalysis (Tanaka et al., 1988).
  • Supramolecular Chemistry

    • In the field of supramolecular chemistry, 1,4-dimethoxybutan-2-one has been studied for its selectivity in forming host-guest complexes. Research in this area offers potential applications in molecular recognition and separation processes (Barton, Hosten & Pohl, 2017).

Safety And Hazards

Safety information for “1,4-Dimethoxybutan-2-one” includes several hazard statements such as H226, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1,4-dimethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVLUEIBBKAGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948565
Record name 1,4-Dimethoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxybutan-2-one

CAS RN

25680-86-8
Record name NSC105799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105799
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethoxybutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Kraft, C Weymuth, C Nussbaumer - 2006 - Wiley Online Library
The superposition analysis of (–)‐patchoulol (1), the odorous principle of patchouli oil, with the recently discoveredhigh‐impact spirocyclic patchouli odorant (+)‐(1S,4R,5R,9S)‐1‐…
S Calderon‐Ardila, J Matthijssen, B Van Huffel… - …, 2022 - Wiley Online Library
Sulphides of alpha‐hydroxy thioesters and esters (SAH(T)Es) are important fine chemicals and have great potential as platform molecules. SAH(T)Es are typically synthesized from …
P Kraft - Chemistry & Biodiversity, 2008 - Wiley Online Library
This review, including new experimental results, is the summary of a talk at the RSC/SCI conference ‘flavours & fragrances 2007’in London, Imperial College, 24–26 September, 2007. …
Number of citations: 24 onlinelibrary.wiley.com
K MATOBA, H NODA, T YAMAZAKI - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
Compound II was treated with m-chloroperbenzoic acid in a bilayer system of methylene chloride-aqueous disodium orthophosphate at room temperature to give 5, 6-epoxy-6-methoxy-…
Number of citations: 6 www.jstage.jst.go.jp
ZQ Liu - Current Organic Chemistry, 2018 - ingentaconnect.com
The Robinson annulation represents a tandem process including the Michael addition and intramolecular Aldol condensation, affording biscyclo[4.4.0]-1-decen-3-one skeleton with …
Number of citations: 13 www.ingentaconnect.com
R De Clercq, M Dusselier, BF Sels - Reaction Pathways and Mechanisms …, 2016 - Springer
This chapter discusses recent insights in the conversion of short carbohydrates, viz., sugars containing four or less carbon atoms. Rather than summarizing product yields from such …
Number of citations: 2 link.springer.com
MM Heravi, B Alipour, V Zadsirjan… - Asian Journal of …, 2023 - Wiley Online Library
The Robinson annulation is a significant reaction for the synthesis of α,β‐unsaturated ketone ring including the generation of two C−C bonds. It involves a Michael addition of a ketone …
Number of citations: 2 onlinelibrary.wiley.com

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